molecular formula C12H16BrN3O B12229565 5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Cat. No.: B12229565
M. Wt: 298.18 g/mol
InChI Key: HVVBJEWJMGAHFX-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boronic acid or ester, and a base in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .

Scientific Research Applications

5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. For instance, as an antagonist of retinol-binding protein 4, it impedes the ocular uptake of serum all-trans retinol, thereby reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This action helps in mitigating the progression of diseases like age-related macular degeneration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is unique due to its specific combination of a pyrimidine ring with an octahydrocyclopenta[c]pyrrol moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C12H16BrN3O

Molecular Weight

298.18 g/mol

IUPAC Name

2-(5-bromo-4-methoxypyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C12H16BrN3O/c1-17-11-10(13)5-14-12(15-11)16-6-8-3-2-4-9(8)7-16/h5,8-9H,2-4,6-7H2,1H3

InChI Key

HVVBJEWJMGAHFX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)N2CC3CCCC3C2

Origin of Product

United States

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